![molecular formula C7H14AsClO3 B13818066 [(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-heptenylarsonic acid is an organoarsenic compound with the molecular formula C7H13AsClO2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-heptenylarsonic acid typically involves the reaction of hept-1-yne with arsenic trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-Chloro-1-heptenylarsonic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-heptenylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert the compound into different arsenic-containing species.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed.
Major Products Formed:
Oxidation: Arsenic oxides.
Reduction: Various reduced arsenic species.
Substitution: Compounds with different substituents replacing the chlorine atom.
Applications De Recherche Scientifique
2-Chloro-1-heptenylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-heptenylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
- 2-Chloro-1-pentenylarsenic acid
- 2-Chloro-1-butenylarsenic acid
- 2-Chloro-1-propenylarsenic acid
Comparison: 2-Chloro-1-heptenylarsonic acid is unique due to its longer carbon chain, which can influence its chemical reactivity and biological activity. Compared to shorter-chain analogs, it may exhibit different solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C7H14AsClO3 |
|---|---|
Poids moléculaire |
256.56 g/mol |
Nom IUPAC |
[(Z)-2-chlorohept-1-enyl]arsonic acid |
InChI |
InChI=1S/C7H14AsClO3/c1-2-3-4-5-7(9)6-8(10,11)12/h6H,2-5H2,1H3,(H2,10,11,12)/b7-6- |
Clé InChI |
BVLOSGJWCPXUJT-SREVYHEPSA-N |
SMILES isomérique |
CCCCC/C(=C/[As](=O)(O)O)/Cl |
SMILES canonique |
CCCCCC(=C[As](=O)(O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


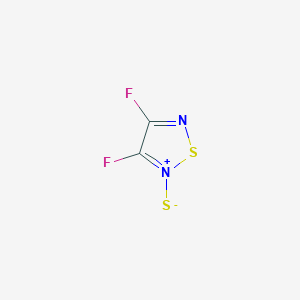
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)



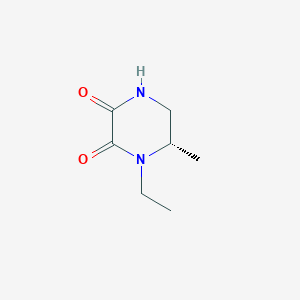

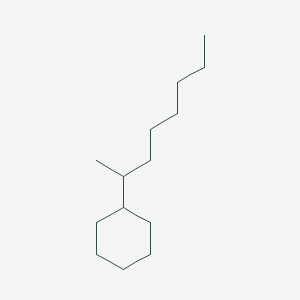

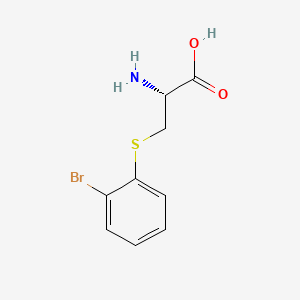
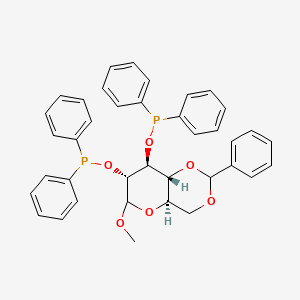
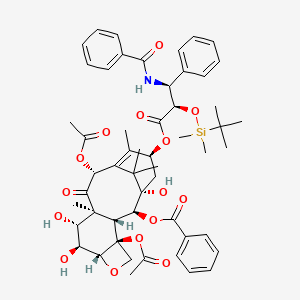
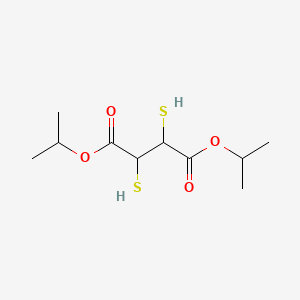
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
